5-(Ethoxymethyl)-2-(methylsulfanyl)pyrimidin-4-amine

Lipophilicity Drug design Physicochemical profiling

Researchers seeking a reproducible 2-alkylthio-4-aminopyrimidine scaffold often face variability from inconsistent C5 substitution. This compound solves that with a defined 5-ethoxymethyl group, delivering a LogP of 1.90 for balanced lead-like properties. • Orthogonal Vectors: 4-NH₂, 2-SMe, and 5-CH₂OEt enable three-directional diversification from a single precursor. • Scalable Chemistry: The 2-SMe handle permits late-stage oxidation to sulfone and nucleophilic displacement for parallel library synthesis. • Supply Reliability: Available in bulk quantities, ensuring consistent identity across medicinal chemistry and agrochemical lead optimization campaigns.

Molecular Formula C8H13N3OS
Molecular Weight 199.28 g/mol
CAS No. 774-75-4
Cat. No. B12922424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Ethoxymethyl)-2-(methylsulfanyl)pyrimidin-4-amine
CAS774-75-4
Molecular FormulaC8H13N3OS
Molecular Weight199.28 g/mol
Structural Identifiers
SMILESCCOCC1=CN=C(N=C1N)SC
InChIInChI=1S/C8H13N3OS/c1-3-12-5-6-4-10-8(13-2)11-7(6)9/h4H,3,5H2,1-2H3,(H2,9,10,11)
InChIKeyJNINOQRPFYXWKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Ethoxymethyl)-2-(methylsulfanyl)pyrimidin-4-amine Procurement Profile


5-(Ethoxymethyl)-2-(methylsulfanyl)pyrimidin-4-amine (CAS 774-75-4) is a trisubstituted pyrimidine derivative bearing a 4-amino group, a 2-methylsulfanyl (SMe) moiety, and a 5-ethoxymethyl (CH₂OEt) side chain . It belongs to the broader class of 2-alkylthio-4-aminopyrimidines—a pharmacologically privileged scaffold investigated for kinase inhibition (Syk, CDK, hSMG-1), CRTH2 antagonism, cAMP-phosphodiesterase modulation, and antimicrobial activity [1][2]. The compound is primarily procured as a synthetic building block and research intermediate with a molecular formula of C₈H₁₃N₃OS, a molecular weight of 199.27 g/mol, and a calculated LogP of 1.90 .

Why In-Class Analogs Cannot Substitute for This Compound


Within the 2-methylsulfanyl-4-aminopyrimidine subfamily, the nature and position of the C5 substituent critically determine three parameters governing experimental reproducibility: lipophilicity (LogP), hydrogen-bonding capacity (HBA count and PSA), and conformational flexibility (rotatable bond count) . The 5-ethoxymethyl group in CAS 774-75-4 introduces a flexible ether-containing side chain that simultaneously elevates LogP by ~0.5–0.8 units, increases the H-bond acceptor count from 4 to 5, and adds 3 rotatable bonds relative to the unsubstituted core scaffold . These summed differences produce measurable shifts in chromatographic retention, solubility, and membrane partitioning that preclude simple interchange with analogs such as 2-(methylthio)pyrimidin-4-amine (CAS 2183-66-6) or 5-methyl-2-(methylthio)pyrimidin-4-amine (CAS 54308-64-4) .

Quantitative Differentiation vs. Closest Structural Analogs


Lipophilicity Elevation vs. Core Scaffold

The 5-ethoxymethyl substituent in CAS 774-75-4 raises the calculated LogP to 1.90, representing an increase of +0.54 to +0.81 log units over the unsubstituted core scaffold 2-(methylthio)pyrimidin-4-amine (CAS 2183-66-6, LogP range 1.09–1.36 across sources) and +0.81 log units over the 5-methyl analog (CAS 54308-64-4, LogP 1.089) . This magnitude of LogP shift is sufficient to alter predicted membrane permeability and oral absorption classification in drug discovery programs .

Lipophilicity Drug design Physicochemical profiling

Hydrogen-Bond Acceptor and PSA Expansion

CAS 774-75-4 features 5 hydrogen-bond acceptors (HBA) and a calculated polar surface area (PSA) of 86.33 Ų, compared to 4 HBA and a PSA of 77.1 Ų for the unsubstituted core scaffold 2-(methylthio)pyrimidin-4-amine [1]. The additional HBA derives from the ether oxygen in the 5-ethoxymethyl side chain, increasing the PSA by +9.23 Ų (a 12% rise). This expanded H-bonding capacity is absent in both the 5-methyl analog (4 HBA) and the unsubstituted core .

Hydrogen bonding Polar surface area Molecular recognition

Conformational Flexibility Differentiation

CAS 774-75-4 possesses 4 rotatable bonds (2 in the ethoxymethyl side chain plus 1 in the methylsulfanyl group and 1 exocyclic), compared to only 1 rotatable bond in the core scaffold 2-(methylthio)pyrimidin-4-amine . The 5-ethoxymethyl side chain contributes +3 additional rotatable bonds beyond the core, enabling a broader conformational ensemble that can be explored during molecular docking and pharmacophore modeling . The 5-methyl analog retains only 1 rotatable bond (no ether side chain) [1].

Conformational flexibility Rotatable bonds Structure-based design

Synthetic Versatility via Oxidation-Activated Displacement

The 2-methylsulfanyl (SMe) group in CAS 774-75-4 can be selectively oxidized to a methylsulfonyl (SO₂Me) leaving group using dimethyldioxirane (DMDO) or similar oxidants, enabling clean nucleophilic displacement with N-, O-, and C-nucleophiles in high yields [1]. This two-step activation–displacement protocol is a well-established strategy on 2-methylsulfanylpyrimidine scaffolds and transforms a relatively inert sulfide into a reactive electrophilic center without affecting the 4-amino or 5-ethoxymethyl functionalities [1]. In contrast, 2-methyl analogs (e.g., CAS 73-66-5, 5-ethoxymethyl-2-methylpyrimidin-4-amine) lack this activatable sulfur handle and cannot undergo analogous diversification [2].

Synthetic methodology Nucleophilic displacement Late-stage diversification

Drug-Like Property Profile Positioning

CAS 774-75-4 occupies a distinct region of physicochemical space compared to close analogs: its LogP of 1.90, MW of 199 Da, PSA of 86 Ų, 5 HBA, and 1 HBD place it fully within Lipinski-compliant oral drug space (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10) . The 5-ethoxymethyl group shifts the property profile toward the center of the 'drug-like' sweet spot (LogP 1–3, PSA < 140) relative to the more polar, lower-LogP core scaffold (LogP 1.09, PSA 77) [1]. This places CAS 774-75-4 in the same general property envelope as validated kinase inhibitor fragments derived from 2-alkylthio-4-aminopyrimidine leads described in the Syk (US 9,290,490) and hSMG-1 inhibitor patent literature [2][3].

Drug-likeness Lipinski rule of five Lead optimization

Recommended Procurement Scenarios


Kinase Inhibitor Fragment Elaboration

CAS 774-75-4 is optimally deployed as a core scaffold in medicinal chemistry campaigns targeting kinases (Syk, CDK2/4/6, hSMG-1) where the 2-alkylthio-4-aminopyrimidine motif is a validated pharmacophore [1][2]. The 5-ethoxymethyl group provides a LogP of 1.90—intermediate between the overly polar core scaffold (LogP ~1.1) and excessively lipophilic di-substituted variants—placing the fragment in the optimal range for lead-like property-based design. The 2-methylsulfanyl handle permits late-stage C2 diversification via oxidation to sulfone followed by nucleophilic displacement, enabling parallel synthesis of analog libraries from a single building block [3].

Divergent Library Construction via C2 Displacement

The 2-methylsulfanyl group in CAS 774-75-4 is a key differentiator for synthetic route design. Oxidation to the corresponding methylsulfone (using DMDO or mCPBA) converts the relatively inert sulfide into an activated leaving group that undergoes clean displacement with amines, alkoxides, and carbon nucleophiles [3]. This strategy enables construction of diverse C2-substituted 5-ethoxymethyl-4-aminopyrimidine libraries from a single commercially available precursor, reducing procurement complexity and ensuring consistent 5-substituent identity across all analogs—a workflow not achievable with 2-methyl or 2-halo analogs that either lack the activatable sulfur or require different activation conditions.

LogP-Dependent Membrane Partitioning Probe

The compound's calculated LogP of 1.90, combined with its 5 H-bond acceptors and PSA of 86 Ų, makes it a useful probe for investigating structure–property relationships (SPR) within 2-alkylthio-4-aminopyrimidine series . When used alongside the core scaffold (LogP 1.09) and the 5-methyl analog (LogP 1.09), CAS 774-75-4 provides a LogP step of ~0.8 units within an otherwise conserved chemotype, enabling systematic evaluation of the impact of incremental lipophilicity on PAMPA permeability, microsomal stability, and plasma protein binding without changing the core heterocycle .

Agrochemical Intermediate with Multi-Vector Derivatization

The polyfunctional architecture of CAS 774-75-4 (4-NH₂, 2-SMe, 5-CH₂OEt) provides three orthogonal vectors for chemical elaboration, making it suitable as an intermediate for agrochemical discovery programs targeting fungicidal or herbicidal pyrimidine chemotypes . The 4-amino group participates in amide/sulfonamide formation, the 2-SMe enables oxidative displacement chemistry, and the 5-ethoxymethyl side chain offers lipophilicity tuning without introducing additional stereocenters. This three-vector reactivity, combined with the compound's established bulk commercial availability at kilogram scale, supports its use in larger-scale lead optimization campaigns .

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